Home > Products > Screening Compounds P40515 > 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one - 1260934-79-9

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Catalog Number: EVT-2532113
CAS Number: 1260934-79-9
Molecular Formula: C13H12N4O2
Molecular Weight: 256.265
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that has gained interest in various fields of scientific research, particularly in medicinal chemistry. This compound features a unique combination of an oxadiazole ring and a dihydropyridazine moiety, contributing to its potential biological activities. The compound is classified under heterocyclic compounds due to its multiple ring structures containing nitrogen.

Source

The compound is cataloged under the identifier 1260934-79-9 and is available from various chemical suppliers, indicating its relevance in research applications .

Classification

It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the p-tolyl group enhances its pharmacological profile by potentially improving its lipophilicity and biological activity.

Synthesis Analysis

The synthesis of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves several steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  2. Synthesis of Dihydropyridazine: The dihydropyridazine moiety can be formed by reacting suitable precursors such as hydrazines with α,β-unsaturated carbonyl compounds.
  3. Final Coupling: The final step involves coupling the oxadiazole and dihydropyridazine intermediates using methods such as palladium-catalyzed cross-coupling reactions or other coupling strategies to yield the target compound .
Molecular Structure Analysis

The molecular structure of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can be represented as follows:

  • Molecular Formula: C13_{13}H12_{12}N4_{4}O
  • Molecular Weight: Approximately 244.26 g/mol

The structure includes:

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  1. Oxidation Reactions: Particularly at the nitrogen atoms or the oxadiazole ring, which may lead to the formation of N-oxides or other oxidized derivatives.
  2. Reduction Reactions: Targeting the oxadiazole or pyridazine rings can yield different derivatives, including amines or alcohols.
  3. Substitution Reactions: Electrophilic aromatic substitution may occur on the p-tolyl group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride for reduction processes.
  • Substituting Agents: Halogens or nitrating agents for electrophilic substitutions.
Mechanism of Action

The mechanism of action for 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to various enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may exhibit inhibitory effects on certain kinases involved in signaling pathways related to cancer progression or inflammation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the rings.
Applications

The potential applications of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one are diverse:

  1. Medicinal Chemistry: As a lead compound in drug discovery targeting inflammatory diseases or cancer due to its kinase inhibitory properties.
  2. Biological Research: Used as a tool compound for studying enzyme inhibition mechanisms in biochemical pathways.
  3. Pharmaceutical Development: Potentially developed into therapeutic agents based on its pharmacological profile.
Synthetic Methodologies and Optimization Strategies

Multi-Step Cyclization Approaches for Oxadiazole and Dihydropyridazine Core Formation

The synthesis of 6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (molecular formula: C₁₃H₁₂N₄O₂, molecular weight: 256.265 g/mol) relies on sequential heterocyclic ring formations, with the oxadiazole and dihydropyridazine cores constructed through distinct cyclization reactions . The oxadiazole ring synthesis typically begins with the condensation of p-tolyl amidoxime with activated carboxylic acid derivatives. Research demonstrates that reacting p-tolyl amidoxime with methyl 2-bromoacetate under basic conditions (NaOH or t-BuONa) yields an intermediate ester, which subsequently undergoes cyclodehydration to form the 1,2,4-oxadiazole ring [4]. The cyclization efficiency is highly dependent on base stoichiometry and reaction duration. For instance, using 1.25 equivalents of t-BuONa for 4 hours affords the cyclized product in only 29% yield, highlighting the need for optimization to suppress competitive N-alkylation byproducts [4].

Simultaneously, the dihydropyridazinone moiety is constructed through hydrazine-mediated cyclization of α,β-unsaturated carbonyl precursors. A common approach involves reacting succinic anhydride derivatives with hydrazine hydrate, forming the 4,5-dihydro-6H-pyridazin-3-one scaffold. The critical coupling step between these two heterocyclic systems employs palladium-catalyzed cross-coupling or direct acylation strategies. When utilizing pre-formed 5-(chlorocarbonyl)-3-(p-tolyl)-1,2,4-oxadiazole, nucleophilic substitution with 6-oxo-1,4,5,6-tetrahydropyridazine affords the target hybrid molecule, though this route suffers from moderate yields (45-60%) due to the instability of the acid chloride intermediate .

Table 1: Cyclization Conditions for Heterocyclic Core Formation

Heterocyclic CoreKey ReagentsOptimal ConditionsYield RangeMajor Challenges
1,2,4-Oxadiazolep-Tolyl amidoxime, Methyl 2-bromoacetatet-BuONa (1.25 eq), RT, 4h13-29%Competitive N-alkylation byproducts
DihydropyridazinoneSuccinic semi-aldehyde derivative, N₂H₄Ethanol, reflux, 8h65-75%Over-reduction side reactions
Hybrid Coupling5-(chlorocarbonyl)oxadiazole, TetrahydropyridazineDichloromethane, triethylamine, 0°C→RT45-60%Acid chloride instability, low nucleophilicity

Palladium-Catalyzed Cross-Coupling Reactions for Hybrid Pharmacophore Integration

Palladium-catalyzed Suzuki-Miyaura coupling provides a powerful strategy for constructing the biaryl-like architecture connecting the p-tolyl-oxadiazole and dihydropyridazine pharmacophores. This approach circumvents challenges associated with direct cyclization methods by enabling modular assembly. Research confirms that potassium trifluoroborate salts of either heterocyclic component serve as superior coupling partners compared to boronic acids due to enhanced stability and handling characteristics [3] [7]. The reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole with 6-bromo-4,5-dihydropyridazin-3(2H)-one proceeds efficiently under optimized catalytic conditions.

Catalyst selection profoundly impacts coupling efficiency. Systematic screening reveals that PdCl₂(dppf)·CH₂Cl₂ (10 mol%) in aqueous toluene at 80°C with cesium carbonate (3 equivalents) delivers superior results compared to alternative catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with trialkylphosphines [3]. This catalyst system achieves yields exceeding 74% for analogous heterobiaryl couplings, attributed to enhanced oxidative addition and reductive elimination kinetics. Solvent optimization demonstrates that toluene/water (3:1 v/v) significantly outperforms THF/water systems, which yield only 13% of coupled product under identical conditions [3] [7]. The aqueous component facilitates base solubility while toluene solubilizes aromatic substrates, creating an optimal microenvironment for transmetalation.

Table 2: Optimization of Suzuki-Miyaura Coupling Parameters

VariableCondition TestedYield (%)Key Observation
Catalyst (10 mol%)Pd(PPh₃)₄13Slow transmetalation, incomplete conversion
Pd(OAc)₂/2PCy₃41Moderate activity, requires phosphine optimization
PdCl₂(dppf)·CH₂Cl₂74-78Optimal activity, minimal protodeboronation
Base (3 equiv)K₂CO₃39Incomplete reaction, substrate decomposition
Cs₂CO₃74-93High solubility, effective transmetalation
Solvent System (v/v=3:1)THF/H₂O13Poor solubility, catalyst decomposition
Toluene/pH9 buffer62Reduced yield compared to aqueous base
Toluene/H₂O74-93Optimal phase transfer environment
Temperature60°C35Incomplete reaction after 24h
80°C74-78Reasonable reaction rate (7h), high yield
100°C68Increased side products

The electronic nature of substituents influences coupling efficiency. Electron-donating groups (e.g., p-methyl in p-tolyl) enhance oxidative addition at the palladium center, whereas electron-withdrawing substituents require extended reaction times or modified catalysts. Sterically hindered substrates like α-bromostyrene derivatives exhibit diminished yields (54%), underscoring the sensitivity towards ortho-substitution [3] [9]. Recent advances demonstrate that α-aminophosphonate ligands featuring 1,3,4-oxadiazole moieties further enhance catalytic activity, enabling coupling of deactivated aryl chlorides at reduced palladium loadings (0.5-1 mol%) – a strategy potentially applicable to halogenated dihydropyridazinones [9].

Polyphosphoric Acid (PPA)-Mediated Condensation Routes for Oxadiazole Derivatives

Polyphosphoric acid (PPA) serves as a cost-effective and versatile promoter for constructing the 1,2,4-oxadiazole ring system through dehydrative cyclization, particularly valuable for electron-deficient substrates requiring vigorous conditions. This approach involves cyclodehydration of O-acylamidoximes derived from p-toluic acid derivatives. The reaction proceeds through initial formation of a mixed anhydride between p-toluic acid and ethyl chloroformate, followed by nucleophilic attack by p-tolyl amidoxime. Subsequent PPA-mediated cyclization at 120-140°C for 4-6 hours furnishes 3-(p-tolyl)-5-substituted-1,2,4-oxadiazoles in 65-85% yield [1] .

The mechanistic advantage of PPA lies in its dual functionality as both a strong Brønsted acid and Lewis acid, facilitating simultaneous protonation and electrophilic activation of the carbonyl oxygen. This activation significantly lowers the energy barrier for nucleophilic attack by the amidoxime nitrogen, enabling cyclization at temperatures below those required in solvent-based methods. However, this method presents challenges for acid-sensitive functionalities. Ester groups, particularly tert-butyl esters, undergo significant decomposition under prolonged PPA exposure, necessitating alternative protection strategies or post-cyclization functionalization [1] [4]. Gentamicin derivatives containing oxadiazole moieties synthesized via PPA demonstrate the method's applicability to complex molecules, though with careful control of reaction duration to prevent glycosidic bond cleavage [1].

Scale-up considerations reveal that PPA-mediated cyclizations generate viscous reaction mixtures that complicate mixing and heat transfer. Efficient mechanical stirring and controlled temperature ramping prevent localized overheating that promotes char formation. Quenching protocols require careful optimization – pouring the reaction mixture onto crushed ice with vigorous stirring followed by neutralization with ammonium hydroxide minimizes lump formation and facilitates product isolation. Despite these challenges, PPA remains economically advantageous for industrial-scale synthesis of robust oxadiazole precursors due to low reagent costs and minimal purification requirements compared to transition metal-catalyzed methods [4] .

Green Chemistry Protocols for Solvent and Catalyst Efficiency

Recent advances focus on improving the sustainability profile for synthesizing 6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one through solvent replacement strategies and catalyst recycling systems. Traditional syntheses employ dimethylformamide (DMF) or dichloromethane (DCM), both classified as hazardous solvents with high environmental persistence. Studies demonstrate that cyclodehydration steps effectively utilize cyclopentyl methyl ether (CPME) as a safer alternative, achieving comparable yields (70-75%) while offering advantages including low water solubility facilitating aqueous workups, higher boiling point enabling elevated reaction temperatures, and renewable feedstock origin [4] . Similarly, ethyl lactate derived from corn starch serves as a biodegradable solvent for palladium-catalyzed couplings, though reaction rates require optimization due to its polar protic nature.

Catalyst immobilization significantly reduces palladium consumption and waste generation. Palladium nanoparticles supported on magnetic γ-Fe₂O₃ coated with polyethyleneimine (Pd/γ-Fe₂O₃@PEI) enable efficient Suzuki couplings of heteroaryl bromides at low loading (0.8 mol% Pd). This system achieves quantitative conversion in water/ethanol mixtures at 70°C and retains >90% activity over five cycles, as confirmed by inductively coupled plasma analysis detecting <0.5 ppm Pd leaching per run [7] [9]. Similarly, polymer-supported triphenylphosphine ligands facilitate ligand recycling while maintaining coupling yields >85% across multiple batches, addressing the economic and environmental burden of phosphine ligands in homogeneous catalysis.

Energy-efficient activation complements solvent and catalyst improvements. Microwave-assisted cyclization of O-acylamidoximes in PEG-400 reduces reaction times from hours to minutes (8-12 minutes at 150°C) while improving yields by 12-15% compared to conventional heating, attributed to rapid, uniform superheating that suppresses thermal decomposition pathways . Flow chemistry approaches enable continuous synthesis of the dihydropyridazinone core with 40% reduction in solvent consumption and enhanced heat transfer for exothermic hydrazine cyclization steps. Life cycle assessment studies indicate that integrating these green protocols reduces the E-factor (kg waste/kg product) by 65% compared to traditional stepwise synthesis, primarily through solvent reduction and eliminated purification columns [4] [7].

Properties

CAS Number

1260934-79-9

Product Name

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C13H12N4O2

Molecular Weight

256.265

InChI

InChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18)

InChI Key

DITDKHRHBLRGGM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.